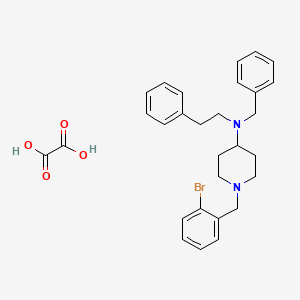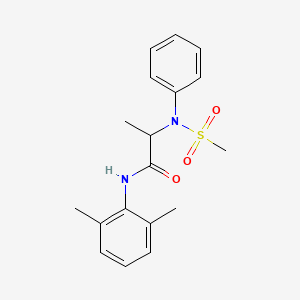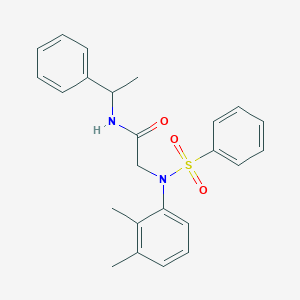
N-benzyl-1-(2-bromobenzyl)-N-(2-phenylethyl)-4-piperidinamine oxalate
Overview
Description
N-benzyl-1-(2-bromobenzyl)-N-(2-phenylethyl)-4-piperidinamine oxalate is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of piperidine derivatives and is known for its unique chemical structure and pharmacological properties.
Mechanism of Action
The mechanism of action of N-benzyl-1-(2-bromobenzyl)-N-(2-phenylethyl)-4-piperidinamine oxalate is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. The compound has been shown to inhibit the activity of acetylcholinesterase, which is responsible for the breakdown of acetylcholine in the brain. This leads to an increase in the levels of acetylcholine, which is important for cognitive function. The compound has also been shown to inhibit the activity of monoamine oxidase, which is responsible for the breakdown of dopamine and other neurotransmitters in the brain. This leads to an increase in the levels of dopamine, which is important for the treatment of Parkinson's disease.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. The compound has been found to increase the levels of acetylcholine and dopamine in the brain, which are important for cognitive function and the treatment of Parkinson's disease. It has also been shown to have antioxidant and anti-inflammatory effects, which can protect against oxidative stress and inflammation. Additionally, the compound has been found to have antitumor activity and can induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-benzyl-1-(2-bromobenzyl)-N-(2-phenylethyl)-4-piperidinamine oxalate is its potential therapeutic applications. The compound has been found to have activity against various diseases, including cancer and neurodegenerative diseases. Additionally, the compound has been shown to have low toxicity and can be administered orally. However, one of the limitations of this compound is its complex synthesis method, which can make it difficult to produce in large quantities. Additionally, the mechanism of action of the compound is not fully understood, which can make it difficult to optimize its therapeutic potential.
Future Directions
There are several future directions for the study of N-benzyl-1-(2-bromobenzyl)-N-(2-phenylethyl)-4-piperidinamine oxalate. One of the directions is to further investigate the mechanism of action of the compound and its potential therapeutic applications. This can involve the use of animal models and clinical trials to determine the efficacy and safety of the compound in humans. Additionally, future studies can focus on optimizing the synthesis method of the compound to improve its yield and reduce its cost. Finally, future studies can investigate the potential of this compound as a lead compound for the development of new drugs with improved therapeutic potential.
Scientific Research Applications
N-benzyl-1-(2-bromobenzyl)-N-(2-phenylethyl)-4-piperidinamine oxalate has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant activity against various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. The compound has been shown to have potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been found to have neuroprotective effects and can prevent the formation of amyloid-beta plaques, which are associated with Alzheimer's disease.
properties
IUPAC Name |
N-benzyl-1-[(2-bromophenyl)methyl]-N-(2-phenylethyl)piperidin-4-amine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31BrN2.C2H2O4/c28-27-14-8-7-13-25(27)22-29-18-16-26(17-19-29)30(21-24-11-5-2-6-12-24)20-15-23-9-3-1-4-10-23;3-1(4)2(5)6/h1-14,26H,15-22H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSGFYZFCDYUCQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N(CCC2=CC=CC=C2)CC3=CC=CC=C3)CC4=CC=CC=C4Br.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H33BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2-fluorobenzyl)thio]-5-[(4-methylphenoxy)methyl]-1,3,4-oxadiazole](/img/structure/B3972270.png)
![1-[4-({[2-(4-chlorophenyl)ethyl]amino}methyl)-2-methoxyphenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B3972290.png)
![1-benzyl-4-[1-(4-fluorobenzyl)-4-piperidinyl]piperazine oxalate](/img/structure/B3972292.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide](/img/structure/B3972298.png)
![4-{1-[2-(3,5-dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B3972317.png)


![N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-fluorobenzamide](/img/structure/B3972340.png)
![N-dibenzo[b,d]furan-3-yl-4-methyl-3-nitrobenzamide](/img/structure/B3972342.png)
![4-[(methylsulfonyl)amino]-N-1-naphthylbenzenesulfonamide](/img/structure/B3972352.png)
![1-[1-(4-methylbenzyl)-4-piperidinyl]azepane oxalate](/img/structure/B3972360.png)

![7-(cyclopropylmethyl)-2-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B3972373.png)
